4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile
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Description
4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C19H19ClFN3O and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.1200681 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A similar compound has been described as a liver-targeted drug candidate that inhibits the ribosomal synthesis of pcsk9 , a lipid regulator. This suggests that the compound might have a similar target.
Mode of Action
If it is similar to the liver-targeted drug candidate mentioned above, it might work by inhibiting the ribosomal synthesis of PCSK9 . This inhibition could lead to changes in lipid regulation.
Biochemical Pathways
If the compound acts similarly to the liver-targeted drug candidate, it might affect the pathways related to lipid regulation .
Result of Action
If the compound acts similarly to the liver-targeted drug candidate, it might lead to changes in lipid levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect the stability of some compounds . .
Properties
IUPAC Name |
4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O/c20-17-11-23-6-3-19(17)25-13-14-4-7-24(8-5-14)12-16-2-1-15(10-22)9-18(16)21/h1-3,6,9,11,14H,4-5,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQLJRNHQMESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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